molecular formula C30H35N3O9S2 B15157687 (4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)

(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)

Cat. No.: B15157687
M. Wt: 645.7 g/mol
InChI Key: QQDRLKRHJOAQDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of netarsudil mesylate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the isoquinoline moiety, followed by the coupling of this moiety with a phenylmethyl benzoate derivative. The final step involves the formation of the mesylate salt .

Industrial Production Methods

Industrial production of netarsudil mesylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Netarsudil mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Netarsudil mesylate has a wide range of scientific research applications:

Properties

Molecular Formula

C30H35N3O9S2

Molecular Weight

645.7 g/mol

IUPAC Name

[4-[3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid

InChI

InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)

InChI Key

QQDRLKRHJOAQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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